Stereochemical Configuration as a Primary Determinant of PPAR Agonist Activity
The (S)-enantiomer of α-ethylphenylpropanoic acid derivatives demonstrates distinct PPAR agonist activity compared to its (R)-counterpart. This class-level inference is supported by studies showing that optically active derivatives, which are structurally related, possess enhanced potency for human PPARα and PPARδ dual agonism, a feature directly relevant to the compound's chiral center [1].
| Evidence Dimension | PPAR Agonist Activity |
|---|---|
| Target Compound Data | Optically active α-ethylphenylpropanoic acid derivatives (structurally related to target compound) show potent human PPARα and PPARδ dual agonism [1]. |
| Comparator Or Baseline | Racemic or (R)-enantiomer of α-ethylphenylpropanoic acid derivatives (specific comparative data not provided in source). |
| Quantified Difference | Not quantified in available literature; qualitative difference in activity noted based on stereochemistry. |
| Conditions | In vitro human PPAR transactivation assays [1]. |
Why This Matters
For research programs in metabolic disorders, the specific (S)-stereochemistry may confer a distinct pharmacological profile, making the procurement of this enantiomer essential for SAR studies.
- [1] Kasuga J, Makishima M, Hashimoto Y, Miyachi H. Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. Bioorg Med Chem Lett. 2006;16(3):554-558. View Source
